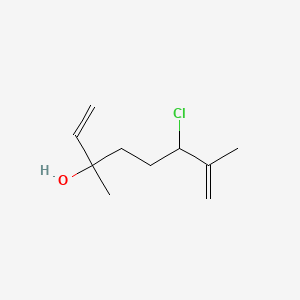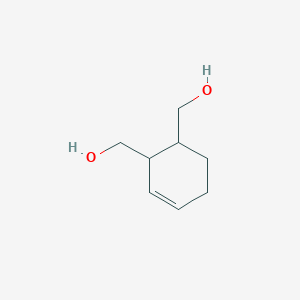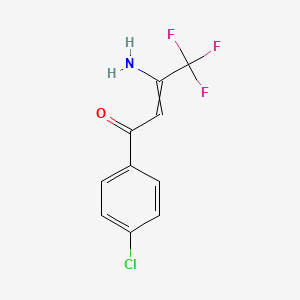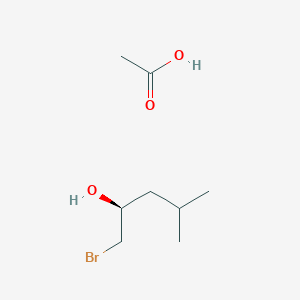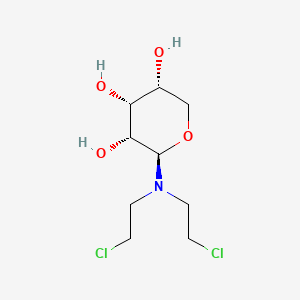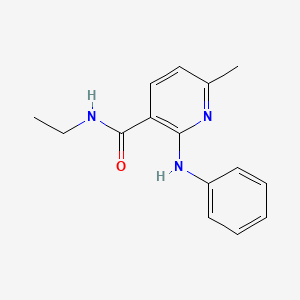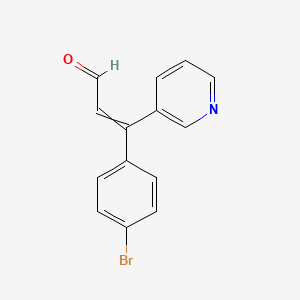
3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal is an organic compound that features both a bromophenyl group and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Bromophenyl)-3-(pyridin-3-yl)propanoic acid.
Reduction: 3-(4-Bromophenyl)-3-(pyridin-3-yl)propan-2-ol.
Substitution: 3-(4-Methoxyphenyl)-3-(pyridin-3-yl)prop-2-enal.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal depends on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal applications, it may target specific proteins or pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-3-(pyridin-3-yl)prop-2-enal: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-3-(pyridin-3-yl)prop-2-enal: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and physical properties.
Propriétés
Numéro CAS |
77470-68-9 |
|---|---|
Formule moléculaire |
C14H10BrNO |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-3-pyridin-3-ylprop-2-enal |
InChI |
InChI=1S/C14H10BrNO/c15-13-5-3-11(4-6-13)14(7-9-17)12-2-1-8-16-10-12/h1-10H |
Clé InChI |
HXABQCPSHKSHSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=CC=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


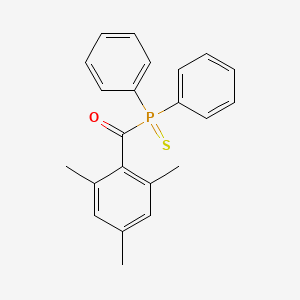
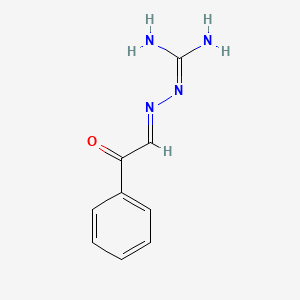
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)

![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
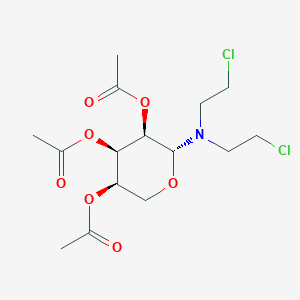
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
